

# Application Notes: Iridium Trichloride as a Catalyst Precursor in Transfer Hydrogenation

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## Compound of Interest

Compound Name: *Iridium trichloride*

Cat. No.: *B157924*

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## Introduction

**Iridium trichloride** ( $\text{IrCl}_3$ ) and its derivatives, particularly half-sandwich complexes like  $[\text{Cp}^*\text{IrCl}_2]_2$ , are highly effective precursors for catalysts in transfer hydrogenation reactions. This method offers a valuable alternative to traditional hydrogenation using molecular hydrogen, employing readily available hydrogen donors such as isopropanol, formic acid, and even sustainable sources like glucose. These iridium-based catalysts demonstrate remarkable activity and selectivity in the reduction of a wide range of functional groups, including ketones, aldehydes, imines, and N-heteroarenes, providing access to valuable chiral alcohols and amines, which are crucial intermediates in the pharmaceutical and fine chemical industries.

The versatility of iridium catalysts stems from the ability to tune their steric and electronic properties through the coordination of various ligands. This allows for the development of highly efficient and, in many cases, asymmetric catalytic systems. The reactions are often performed under mild conditions and can exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them attractive for industrial applications.

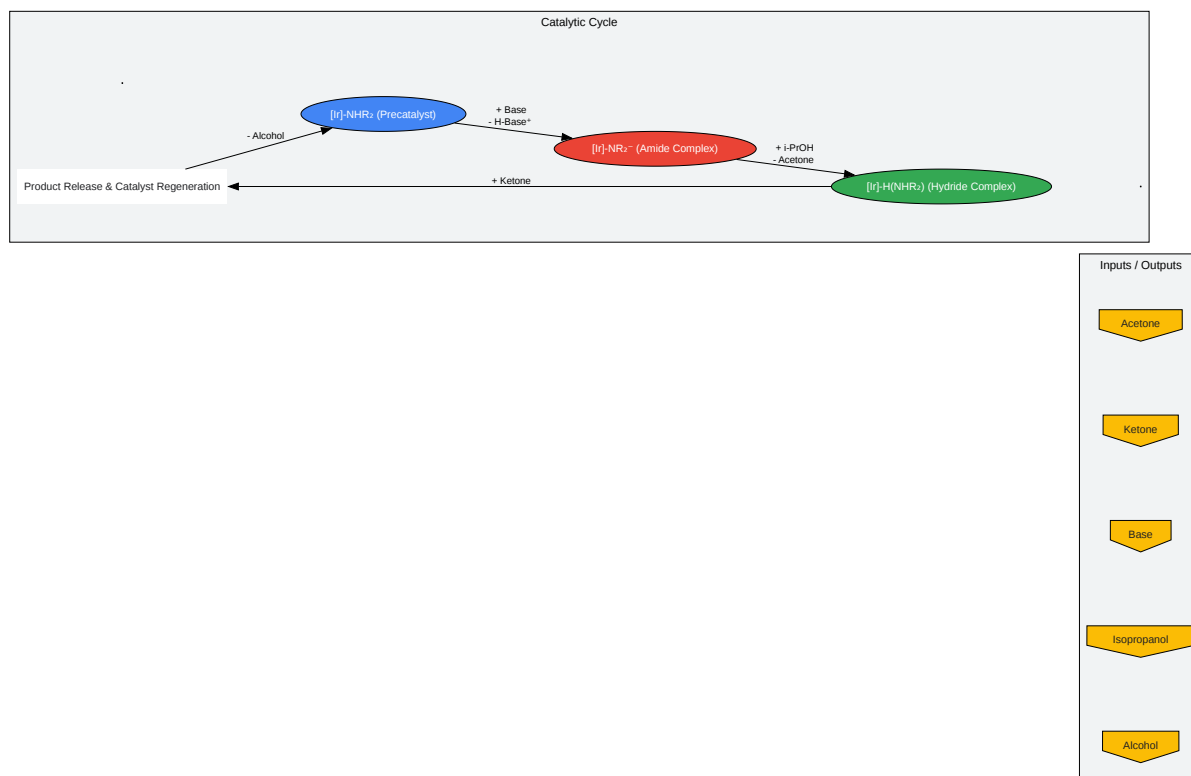
## Mechanism of Action

The mechanism of iridium-catalyzed transfer hydrogenation is often debated and can vary depending on the specific catalyst system and substrate. However, a common feature is the formation of an iridium-hydride species, which is the active hydrogenating agent. Two predominant mechanistic pathways are often considered:

- **Outer-Sphere Mechanism:** In this pathway, the substrate is not directly coordinated to the iridium center. Instead, the hydride is transferred from the iridium-hydride complex to the substrate in the turnover-determining step. This is often facilitated by a bifunctional mechanism where a ligand on the iridium complex (e.g., an N-H group) protonates the carbonyl oxygen or imine nitrogen, enhancing the electrophilicity of the carbon atom for hydride attack.<sup>[1][2][3]</sup>
- **Inner-Sphere Mechanism:** This mechanism involves the coordination of the substrate to the iridium center prior to the hydride transfer. The hydride, already attached to the iridium, then migrates to the coordinated substrate.

Recent studies, particularly for sterically hindered substrates, often favor an outer-sphere or a cooperative mechanism involving the catalyst, a base, and the hydrogen donor.<sup>[2][3]</sup> For instance, in the hydrogenation of ketones, an iridium(III) complex containing an N-heterocyclic carbene with a primary amine donor can operate via an alcohol-assisted outer-sphere bifunctional mechanism.<sup>[1]</sup> Similarly, the hydrogenation of bulky N-aryl imines is proposed to proceed through a proton-first, outer-sphere mechanism.<sup>[2]</sup>

Below is a generalized representation of a catalytic cycle for the transfer hydrogenation of a ketone with isopropanol, proceeding through an outer-sphere bifunctional mechanism.



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Figure 1: Generalized catalytic cycle for iridium-catalyzed transfer hydrogenation.

## Protocols

### Protocol 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones using a [Cp\*IrCl<sub>2</sub>]<sub>2</sub>-derived Catalyst

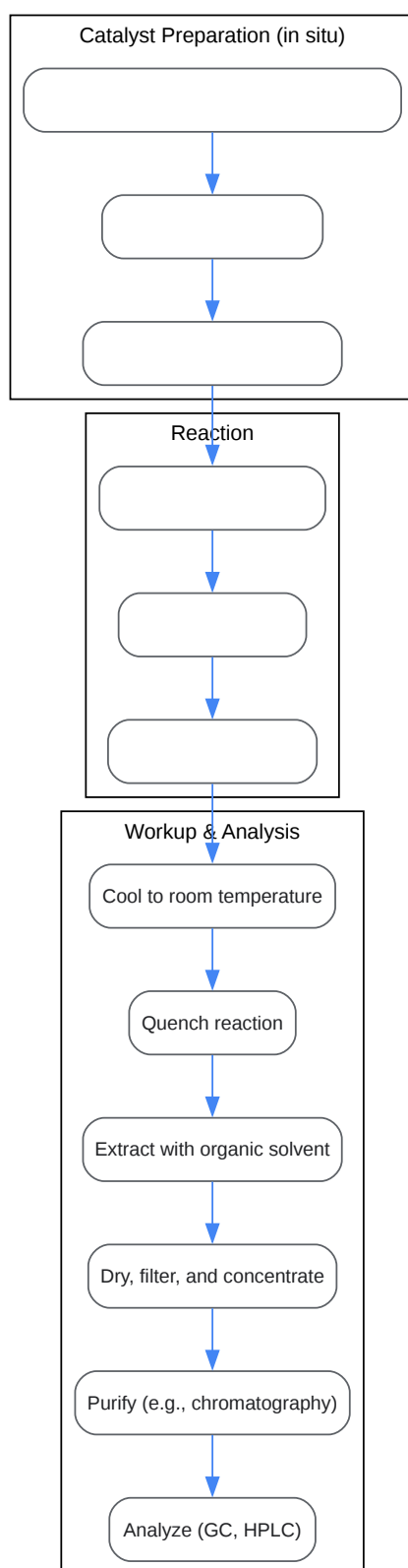
This protocol describes the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst generated in situ from [Cp\*IrCl<sub>2</sub>]<sub>2</sub> and a chiral ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).<sup>[4]</sup> Isopropanol serves as both the hydrogen donor and the solvent.

Materials:

- [Cp\*IrCl<sub>2</sub>]<sub>2</sub> (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

- (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or its (R,R) enantiomer
- Acetophenone
- Isopropanol (i-PrOH), anhydrous
- Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or sealed reaction tube
- Standard glassware for workup and purification

Experimental Workflow:



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Figure 2: Workflow for asymmetric transfer hydrogenation of ketones.

#### Procedure:

- **Catalyst Preparation:** In a Schlenk flask under an inert atmosphere, combine  $[\text{Cp}^*\text{IrCl}_2]_2$  (0.0025 mmol, 1.0 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg).
- **Solvent Addition:** Add 5 mL of anhydrous isopropanol to the flask.
- **Activation:** Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
- **Reaction Initiation:** To this solution, add the base (e.g., 0.05 mmol of KOtBu or NaOH) followed by acetophenone (0.5 mmol).
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 80 °C with stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.
- **Workup:** After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
- **Purification and Analysis:** Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC analysis.

## Protocol 2: Transfer Hydrogenation of N-Heteroarenes using Formic Acid

This protocol outlines the reduction of quinolines to tetrahydroquinolines using an iridium catalyst with formic acid as the hydrogen source in water.<sup>[5]</sup> This method is notable for its use of an environmentally benign solvent and hydrogen donor.

#### Materials:

- Iridium catalyst (e.g., a water-soluble  $\text{Cp}^*\text{Ir(III)}$  complex, 1.0 mol%)
- Substituted quinoline (0.25 mmol)

- Formic acid (HCOOH, 5.0 equivalents)
- Water (2.0 mL)
- Sodium bicarbonate (NaHCO<sub>3</sub>) for neutralization
- Ethyl acetate (EtOAc) for extraction
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the iridium catalyst (1.0 mol%, e.g., 1.4 mg), and water (2.0 mL).
- **Hydrogen Donor Addition:** Add formic acid (5.0 equiv, 57 mg, 47 µL) to the mixture.
- **Reaction:** Stir the mixture at room temperature for 12 hours under air.
- **Workup:** Upon completion, dilute the mixture with water (15.0 mL) and neutralize with solid sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 10.0 mL).
- **Purification:** Wash the combined organic extracts with brine (3 x 10.0 mL), dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography.
- **Analysis:** Analyze the product by GC-MS and NMR to confirm its structure and purity.

## Data Summary

The following tables summarize representative quantitative data for iridium-catalyzed transfer hydrogenation reactions from the literature.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

Entry	Catalyst System	Substrate	H-Donor	Base	S/C Ratio	Time (h)	Yield (%)	ee (%)	Ref
1	[CpIrCl <sub>2</sub> ]/TsDPE-N	Acetophenone	i-PrOH	KOtBu	200:1	1	>99	97	[4]
2	[CpIrCl <sub>2</sub> ]/TsDPE-N	4-Chloroacetophenone	HCOOH/NEt <sub>3</sub>	-	100:1	12	98	98	[4]
3	Iridium-NNP Complex	Acetophenone	i-PrOH	KOtBu	2000:1	24	98	99	[6]
4	Iridium-NHC Complex	Benzophenone	H <sub>2</sub> (25 bar)	KOtBu	200:1	3	98	N/A	[1]

S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess

Table 2: Transfer Hydrogenation of Imines and N-Heteroarenes



Entry	Catalyst System	Substrate	H-Donor	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	Water-soluble Ir-complex	2-Methylquinoline	HCOOH	Water	RT	12	99	[5]
2	[Ir(cod)(NHC)(P)]PF <sub>6</sub>	N-Benzylindoline	i-PrOH	KOtBu	80	1	>99	[7]
3	[Cp*IrCl <sub>2</sub> ]/ligand	2-Phenylquinoline	HCOOH	H <sub>2</sub> O/MeOH	RT	12	99	[5]

RT = Room Temperature

Table 3: Transfer Hydrogenation using Sustainable H-Donors

Entry	Catalyst System	Substrate	H-Donor	Solvent	Temp (°C)	Yield (%)	Ref
1	Iridium-diamine complex	Acetophenone	Glucose	Water	100	99	[8][9]
2	Iridium-diamine complex	4-Methoxyacetophenone	Glucose	DMAc	100	99	[8][9]
3	(PCN)Ir complex	1-Phenyl-1-propene	Ethanol	-	100	95 (97% ee)	[10]

DMAc = N,N-dimethylacetamide

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